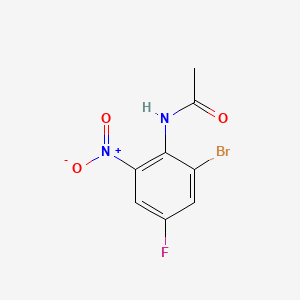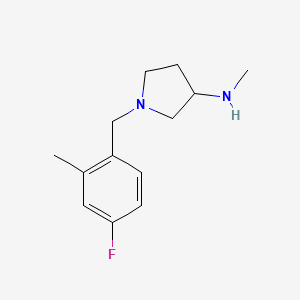
2-Chloro-4-ethynylbenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-4-ethynylbenzaldehyde is an organic compound with the molecular formula C9H5ClO. It is a derivative of benzaldehyde, where the benzene ring is substituted with a chlorine atom at the second position and an ethynyl group at the fourth position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Chloro-4-ethynylbenzaldehyde can be synthesized through a multi-step process. One common method involves the Sonogashira coupling reaction. This reaction typically starts with 4-bromobenzaldehyde, which undergoes coupling with trimethylsilylacetylene in the presence of a palladium catalyst and a copper co-catalyst to form 4-(trimethylsilyl)ethynylbenzaldehyde. The trimethylsilyl group is then removed using a base, resulting in the formation of this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the Sonogashira coupling reaction remains a fundamental approach. Industrial production would likely involve optimization of reaction conditions to maximize yield and purity, including the use of high-efficiency catalysts and controlled reaction environments .
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-4-ethynylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atom.
Major Products Formed
Oxidation: 2-Chloro-4-ethynylbenzoic acid.
Reduction: 2-Chloro-4-ethynylbenzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Chloro-4-ethynylbenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: Used in the production of materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 2-Chloro-4-ethynylbenzaldehyde involves its reactivity with various functional groups. The aldehyde group can form Schiff bases with amines, while the ethynyl group can participate in cycloaddition reactions. These interactions allow it to modify peptides and proteins selectively, making it useful in bioconjugation and drug development .
Comparación Con Compuestos Similares
Similar Compounds
4-Ethynylbenzaldehyde: Similar structure but lacks the chlorine atom.
2-Chloro-4-methoxybenzaldehyde: Similar structure but has a methoxy group instead of an ethynyl group.
Uniqueness
2-Chloro-4-ethynylbenzaldehyde is unique due to the presence of both the chlorine and ethynyl groups, which confer distinct reactivity and potential for selective modifications in chemical and biological applications .
Propiedades
Fórmula molecular |
C9H5ClO |
|---|---|
Peso molecular |
164.59 g/mol |
Nombre IUPAC |
2-chloro-4-ethynylbenzaldehyde |
InChI |
InChI=1S/C9H5ClO/c1-2-7-3-4-8(6-11)9(10)5-7/h1,3-6H |
Clave InChI |
JTJSTYSWIGQHGG-UHFFFAOYSA-N |
SMILES canónico |
C#CC1=CC(=C(C=C1)C=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-pyridin-2-yl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]acetamide](/img/structure/B14775536.png)

![2-[[Bis(1,1-dimethylethyl)phosphino]methyl]-6-[(4S)-4-(1,1-dimethylethyl)-4,5-dihydro-2-oxazolyl]-pyridine](/img/structure/B14775547.png)







![N-[2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidine-5-carboxamide](/img/structure/B14775591.png)


